molecular formula C8H10O2 B8230338 Methyl 3-ethynylcyclobutane-1-carboxylate

Methyl 3-ethynylcyclobutane-1-carboxylate

Cat. No.: B8230338
M. Wt: 138.16 g/mol
InChI Key: UNEDVAVUJZUTFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-ethynylcyclobutane-1-carboxylate is an organic compound with the molecular formula C8H10O2 It is a derivative of cyclobutane, featuring an ethynyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-ethynylcyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the alkylation of cyclobutanone with ethynylmagnesium bromide, followed by esterification with methanol. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent like tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper may be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethynylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form a cyclobutane derivative with a saturated side chain.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: 3-ethynylcyclobutane-1-carboxylic acid.

    Reduction: Methyl 3-ethylcyclobutane-1-carboxylate.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-ethynylcyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism by which methyl 3-ethynylcyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, its ethynyl group can undergo cycloaddition reactions with biological molecules, leading to the formation of covalent bonds and modulation of biological activity. The compound may also interact with enzymes or receptors, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-ethylcyclobutane-1-carboxylate: A saturated analog with similar structural features but different reactivity.

    Cyclobutanecarboxylic acid derivatives: Compounds with similar cyclobutane cores but different functional groups.

Uniqueness

Methyl 3-ethynylcyclobutane-1-carboxylate is unique due to its ethynyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 3-ethynylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-3-6-4-7(5-6)8(9)10-2/h1,6-7H,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEDVAVUJZUTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.